Pyrimidine-2-sulfonic Acid
Description
Significance of Sulfonic Acids in Contemporary Chemical Science
Sulfonic acids (R-SO₃H) are a class of organosulfur compounds characterized by their strong acidic nature. Their utility in contemporary chemical science is extensive and varied. They are frequently employed as potent acid catalysts in a multitude of organic transformations, including esterification, alkylation, and condensation reactions. The sulfonic acid group's ability to enhance the water solubility of large organic molecules is a critical property exploited in the development of detergents, water-soluble dyes, and certain pharmaceuticals. uol.de Furthermore, their derivatives, particularly sulfonyl chlorides, are pivotal intermediates in the synthesis of sulfonamides, a class of compounds renowned for their antibacterial properties. The thermal stability and strong acidity of sulfonic acids also make them attractive for the creation of novel materials, such as ion-exchange resins and linker molecules for metal-organic frameworks. uol.de
The Pyrimidine (B1678525) Nucleus: A Focus in Heterocyclic Chemistry Research
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemistry of life. It forms the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are integral components of nucleic acids (RNA and DNA). scispace.com This inherent biological relevance has made the pyrimidine nucleus a primary focus in heterocyclic chemistry research. Synthetic pyrimidine derivatives have been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. scispace.com The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological effects. This has led to the development of numerous clinically important drugs. core.ac.uk
Positioning Pyrimidine-2-sulfonic Acid within Advanced Organic and Medicinal Chemistry Research Paradigms
This compound occupies a strategic position in advanced organic and medicinal chemistry as a key building block. Its primary role is as a precursor to Pyrimidine-2-sulfonyl chloride, a highly reactive intermediate. The conversion of the sulfonic acid to the sulfonyl chloride is a critical step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions. This allows for the facile introduction of the pyrimidine-2-sulfonyl moiety into a wide array of molecules.
In medicinal chemistry, this paradigm is exploited to synthesize novel sulfonamide derivatives. The pyrimidine core can interact with biological targets, while the sulfonamide group can form crucial hydrogen bonds and other interactions, leading to potent and selective inhibitors of enzymes or receptors. google.com The development of pyrimidine sulfonamides as endothelin receptor antagonists for conditions like hypertension is an area of active research. google.com
Overview of Key Research Directions and Methodologies Applicable to this compound
Current research involving this compound and its derivatives is largely focused on the synthesis of new chemical entities with potential therapeutic applications. A primary research direction is the exploration of novel pyrimidine-based sulfonamides as antimicrobial and anticancer agents. researchgate.net
Methodologically, the synthesis of Pyrimidine-2-sulfonyl chloride from this compound is a well-established procedure, typically involving chlorinating agents like phosphorus pentachloride. Subsequent reactions of the sulfonyl chloride with various amines, alcohols, and other nucleophiles are then employed to generate libraries of diverse compounds. These compounds are then screened for biological activity using a range of in vitro and in vivo assays.
Furthermore, sulfonic acids, including those with a pyrimidine core, are utilized as catalysts in various organic reactions. Research is ongoing into the development of solid-supported sulfonic acid catalysts for more environmentally friendly and efficient synthetic processes. scielo.brnih.govsharif.edu
Detailed Research Findings
The primary documented application of this compound is its role as a key intermediate in the synthesis of Pyrimidine-2-sulfonyl chloride. This transformation is typically achieved through chlorination.
Table 1: Synthesis of Pyrimidine-2-sulfonyl Chloride from this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Phosphorus pentachloride (PCl₅) | Pyrimidine-2-sulfonyl chloride | Chlorination |
Data derived from multiple sources.
The resulting Pyrimidine-2-sulfonyl chloride is a versatile reagent in organic synthesis. Its sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form a variety of derivatives.
Table 2: Reactions of Pyrimidine-2-sulfonyl Chloride
| Reactant | Nucleophile | Product Class |
| Pyrimidine-2-sulfonyl chloride | Amines | Sulfonamides |
| Pyrimidine-2-sulfonyl chloride | Aryl boronic acids | Aryl sulfonamides |
Data derived from multiple sources.
These synthesized sulfonamide derivatives have shown promise in medicinal chemistry. For instance, certain pyrimidine sulfonamides have been investigated for their potential as endothelin receptor antagonists. google.com
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3S/c7-10(8,9)4-5-2-1-3-6-4/h1-3H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBCSHJGFWTWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312237 | |
| Record name | 2-Pyrimidinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34916-79-5 | |
| Record name | 2-Pyrimidinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34916-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine 2 Sulfonic Acid and Its Precursors
Direct Sulfonation Approaches to the Pyrimidine (B1678525) Ring System
Direct sulfonation of the pyrimidine ring, particularly at the 2-position, presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several strategies can be employed to achieve this transformation.
Regioselective Sulfonation Techniques for Pyrimidines
Achieving regioselectivity in the sulfonation of pyrimidines is crucial for the specific synthesis of the 2-sulfonic acid derivative. The inherent electronic properties of the pyrimidine ring favor electrophilic attack at the 5-position. Therefore, direct sulfonation of the unsubstituted pyrimidine ring is unlikely to yield the desired 2-substituted product. To overcome this, several regioselective methods can be considered:
Directed Metalation-Sulfonylation: One of the most effective methods for achieving regioselective functionalization of pyrimidines at the 2-position is through directed metalation. The use of a strong base, such as an organolithium reagent, can facilitate the deprotonation of the most acidic proton, which is typically at the C-2 position. The resulting 2-lithiopyrimidine is a powerful nucleophile that can then react with a suitable sulfur electrophile, such as sulfur dioxide (SO₂) or sulfuryl chloride (SO₂Cl₂), to introduce the sulfonyl group. Subsequent workup would then yield the target pyrimidine-2-sulfonic acid. A study on the regioselective zincation of pyrimidines using TMPZnX·LiX (where TMP = 2,2,6,6-tetramethylpiperidyl) has demonstrated the feasibility of generating a 2-metalated pyrimidine, which can then be trapped with various electrophiles. nih.gov While not explicitly demonstrating sulfonation, this methodology provides a strong basis for the regioselective introduction of a sulfonyl moiety.
Nucleophilic Aromatic Substitution (SNAE): An alternative approach involves the use of a pyrimidine precursor bearing a good leaving group at the 2-position, such as a halogen. The reaction of 2-chloropyrimidine (B141910) with a sulfite (B76179) nucleophile, like sodium sulfite, could potentially lead to the formation of pyrimidine-2-sulfonate through a nucleophilic aromatic substitution mechanism. This type of reaction, known as an SNAE (Substitution Nucleophilic Addition-Elimination) mechanism, is facilitated by the electron-withdrawing nature of the pyrimidine ring. Research on the sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors supports the feasibility of such a pathway. tandfonline.comynu.edu.cnresearchgate.net
Sandmeyer-type Reaction: For pyrimidines bearing an amino group at the 2-position, a Sandmeyer-type reaction offers a plausible route to the sulfonic acid. This would involve the diazotization of 2-aminopyrimidine (B69317) to form the corresponding diazonium salt, followed by treatment with sulfur dioxide in the presence of a copper(I) catalyst. This classic reaction in aromatic chemistry provides a method for the introduction of a sulfonyl group onto an aromatic ring. organic-chemistry.orgresearchgate.netnih.gov
| Method | Precursor | Key Reagents | Plausible Intermediate | Reference Concept |
| Directed Metalation-Sulfonylation | Pyrimidine | Organolithium reagent, SO₂ or SO₂Cl₂ | 2-Lithiopyrimidine | nih.gov |
| Nucleophilic Aromatic Substitution | 2-Halopyrimidine | Sodium sulfite | Meisenheimer complex | tandfonline.comynu.edu.cnresearchgate.net |
| Sandmeyer-type Reaction | 2-Aminopyrimidine | NaNO₂, HCl, SO₂, Cu(I) salt | Pyrimidine-2-diazonium salt | organic-chemistry.orgresearchgate.netnih.gov |
Catalytic Enhancements in Direct Sulfonation Reactions
The direct sulfonation of pyrimidines is an energetically demanding reaction. The use of catalysts can help to overcome the high activation energy and improve reaction efficiency. While specific catalysts for the direct C-2 sulfonation of pyrimidine are not extensively documented, principles from related heterocyclic and aromatic chemistry can be applied.
Lewis acids are known to enhance the electrophilicity of sulfonating agents. For instance, in the synthesis of benzopyrano-pyrimidine derivatives, p-toluenesulfonic acid (PTSA) has been used as an effective catalyst. mdpi.com While this is not a direct sulfonation of the pyrimidine ring itself, it demonstrates the utility of acid catalysis in reactions involving pyrimidine scaffolds. In the context of direct sulfonation, a Lewis acid could coordinate to the sulfonating agent (e.g., SO₃), making it a more potent electrophile.
Furthermore, the use of solid acid catalysts, such as sulfonic acid functionalized SBA (Santa Barbara Amorphous), has been shown to be effective in the synthesis of various heterocyclic compounds, including those containing a pyrimidine ring. nih.gov These catalysts offer advantages such as ease of separation and recyclability. While their direct application to pyrimidine sulfonation needs further investigation, they represent a promising area for future research.
Oxidation Pathways from Sulfur-Containing Pyrimidine Derivatives
A more common and often more practical approach to the synthesis of this compound involves the oxidation of a pyrimidine precursor where the sulfur atom is already attached to the 2-position in a lower oxidation state.
From Pyrimidine-2-thiols and Related Thioethers
Pyrimidine-2-thiols and their corresponding thioethers are readily available starting materials that can be oxidized to the sulfonic acid.
A notable study demonstrated the sulfoxidation of pyrimidine thioate derivatives using a mixture of hydrogen peroxide and glacial acetic acid. nih.gov This system generates a peroxyacetic acid in situ, which is a potent oxidizing agent. The study focused on the synthesis of pyrimidine sulfonyl methanone (B1245722) derivatives from benzoylated 4,6-dimethylpyrimidine-2-thiol, indicating that the sulfur atom at the 2-position can be effectively oxidized under these conditions.
The general transformation from a thiol to a sulfonic acid involves a stepwise oxidation through sulfenic and sulfinic acid intermediates. nih.govresearchgate.netresearchgate.net The choice of oxidizing agent and reaction conditions is critical to ensure complete oxidation to the sulfonic acid without significant side reactions.
| Precursor | Oxidizing System | Product Type | Reference |
| 4,6-dimethylpyrimidine-2-thiol derivatives | Hydrogen peroxide / Glacial acetic acid | Pyrimidine sulfonyl methanone derivatives | nih.gov |
| General Thiols | Hydrogen peroxide | Sulfonic acids | researchgate.net |
From Pyrimidine-2-sulfinates and Other Intermediate Sulfur Oxidation States
Pyrimidine-2-sulfinates are intermediates in the oxidation of pyrimidine-2-thiols to pyrimidine-2-sulfonic acids. Sodium pyrimidine-2-sulfinate is a known compound and is described as a versatile reagent in organic synthesis, particularly for the preparation of sulfinamides. chemimpex.com The presence of this stable intermediate suggests that the stepwise oxidation of pyrimidine-2-thiol (B7767146) can be controlled.
The oxidation of a sulfinic acid to a sulfonic acid is the final step in this pathway. This transformation can typically be achieved using a variety of strong oxidizing agents. The sulfinic acid group is more susceptible to oxidation than the thiol or disulfide, and therefore, milder conditions may be sufficient for this final step.
Advanced Oxidizing Systems and Reaction Conditions for Sulfonic Acid Formation
To achieve efficient and clean conversion of sulfur-containing pyrimidines to this compound, several advanced oxidizing systems can be employed. These systems often offer advantages in terms of reactivity, selectivity, and environmental impact.
Catalytic Oxidation with Metal Catalysts: The oxidation of thioethers can be catalyzed by various metal complexes. For instance, heterogeneous catalytic oxidation of a series of thioethers, including 2-thiomethylpyrimidine, has been performed in ionic liquids using MCM-41 and UVM-type mesoporous catalysts containing titanium or titanium and germanium. nih.gov These systems utilize anhydrous hydrogen peroxide or urea-hydrogen peroxide as the oxidant and have shown greater reactivity and selectivity compared to reactions in conventional organic solvents.
Peroxodisulfate Oxidation: Sodium peroxodisulfate has been used for the oxidation of pyrimidine bases and their derivatives. nih.gov While this study focused on the modification of the pyrimidine ring itself rather than a sulfur substituent, peroxodisulfate is a powerful oxidizing agent capable of oxidizing thiols and sulfinates to sulfonic acids.
Oxidation in the Presence of a Sulfoxide (B87167): A process for the formation of sulfonic acids through the oxidation of thiols or disulfides has been described using a sulfoxide, such as dimethyl sulfoxide (DMSO), in the presence of a halogen or hydrogen halide catalyst and water. google.com This method offers a controlled way to achieve the desired oxidation.
Oxidative Deprotection of Thiols: A method for the synthesis of sulfonic acid derivatives by the oxidative deprotection of thioacetates using tert-butyl hypochlorite (B82951) has been reported. chemtube3d.com This approach allows for the in-situ preparation of thioacetates from alkyl halides, followed by oxidation to the corresponding sulfonyl chlorides, which can then be hydrolyzed to the sulfonic acid.
| Oxidizing System | Precursor Type | Key Features | Reference Concept |
| Ti or Ti/Ge Mesoporous Catalysts / H₂O₂ in Ionic Liquids | Thioethers | Heterogeneous catalysis, enhanced reactivity and selectivity | nih.gov |
| Sodium Peroxodisulfate | Thiols/Sulfinates | Strong oxidizing agent | nih.gov |
| Sulfoxide / Halogen Catalyst / Water | Thiols/Disulfides | Controlled oxidation | google.com |
| tert-Butyl Hypochlorite | Thioacetates | One-pot procedure from halides | chemtube3d.com |
Functional Group Interconversions Leading to this compound
The synthesis of this compound often relies on the modification of a pre-formed pyrimidine ring through functional group interconversion. This strategy is generally more efficient than constructing the ring with the sulfonic acid group already in place.
Conversion of Halogenated Pyrimidines to Sulfonic Acid Derivatives
A primary and effective method for introducing a sulfonic acid group at the C2 position of the pyrimidine ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, most commonly 2-chloropyrimidine. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.
The reaction typically involves treating 2-chloropyrimidine with a sulfite salt, such as sodium sulfite (Na₂SO₃), in an aqueous or polar aprotic solvent. The sulfite ion acts as the nucleophile, displacing the chloride ion to form the corresponding pyrimidine-2-sulfonate salt.
Reaction Scheme:
Cl-C₄H₃N₂ + Na₂SO₃ → NaO₃S-C₄H₃N₂ + NaCl
(2-Chloropyrimidine) + (Sodium Sulfite) → (Sodium Pyrimidine-2-sulfonate) + (Sodium Chloride)
Mechanistic studies on analogous pyrimidine systems, such as thiamin, suggest that this reaction may not be a simple one-step SNAr process. Instead, it is proposed to proceed via a more complex multistep addition-elimination (SNAE) mechanism. nih.govresearchgate.net In this pathway, the sulfite ion first adds to an electrophilic carbon of the pyrimidine ring (such as C6') before a subsequent elimination of the leaving group. nih.govqueensu.ca This pathway is often lower in energy than a direct substitution. nih.gov
Multistep Synthetic Strategies Employing Retrosynthetic Analysis
Designing a comprehensive synthesis for this compound from basic starting materials benefits from a retrosynthetic approach. This methodology involves deconstructing the target molecule into simpler, commercially available precursors.
A logical retrosynthetic analysis for this compound is as follows:
Target Molecule: this compound.
Functional Group Interconversion (FGI): The sulfonic acid group can be installed via nucleophilic substitution. This leads back to a key precursor: 2-chloropyrimidine . This is a robust and well-documented transformation.
Precursor Transformation: 2-Chloropyrimidine is commonly synthesized from 2-aminopyrimidine via a Sandmeyer-type reaction. orgsyn.orggoogle.com This process involves diazotization of the amino group with sodium nitrite (B80452) in hydrochloric acid, followed by the introduction of the chloro group. orgsyn.org
Pyrimidine Ring Disconnection: The 2-aminopyrimidine ring itself can be disconnected via the well-established Principal Synthesis method. This breaks the ring down into two fundamental components: a three-carbon unit and an N-C-N unit. This leads to simple precursors such as a 1,3-dicarbonyl compound (or its synthetic equivalent, like malondialdehyde) and guanidine (B92328) . Guanidine provides the necessary N-C-N fragment with the amino group pre-installed at the correct position to form a 2-aminopyrimidine upon cyclization.
This multistep strategy provides a clear and practical pathway from simple, inexpensive starting materials to the final product, with each step representing a well-understood chemical transformation.
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve safety and efficiency.
Development of Environmentally Benign Synthetic Routes
Efforts to develop "greener" syntheses for pyrimidine derivatives focus on reducing waste, lowering energy consumption, and using less hazardous materials. tandfonline.comgrowingscience.comeurekaselect.com These approaches can be directly applied to the synthesis of this compound and its precursors.
Key green techniques include:
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.gov For example, the cyclocondensation step to form the pyrimidine ring or the nucleophilic substitution to install the sulfonate group could potentially be enhanced by sonication. nih.gov
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields for the synthesis of pyrimidine rings. mdpi.com
Solvent-Free Reactions: Performing reactions under solvent-free or "grindstone" conditions minimizes the use of volatile organic compounds (VOCs), reducing both environmental impact and purification costs. growingscience.comresearchgate.net Multicomponent reactions to form the pyrimidine core are often amenable to these conditions. growingscience.com
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids is a core tenet of green chemistry. nih.gov The synthesis of pyrimidine derivatives in aqueous media has been successfully demonstrated. eurekaselect.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are fundamental to green chemistry as they generate minimal waste.
The synthetic routes to this compound can be evaluated based on this principle:
Condensation Reactions (Ring Formation): The formation of 2-aminopyrimidine from a 1,3-dicarbonyl compound and guanidine is a condensation reaction that eliminates water molecules as a byproduct. While effective, the generation of this byproduct means the atom economy is less than 100%.
Substitution Reactions (Functional Group Interconversion): The conversion of 2-chloropyrimidine to sodium pyrimidine-2-sulfonate generates sodium chloride as a stoichiometric byproduct. This makes the atom economy inherently lower than addition reactions.
| Reaction Type | Description | Theoretical Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Most efficient; ideal for green synthesis. |
| Substitution | A-B + C → A-C + B | <100% | Common for functional group interconversion (e.g., -Cl to -SO₃H). Byproduct (B) is generated. |
| Elimination | A → B + C | <100% | Less common for core synthesis steps; generates byproducts. |
| Condensation | A + B → C + H₂O | <100% | Typical for pyrimidine ring formation. Byproduct (water) is generated. |
Utilization of Recyclable Catalytic Systems
The use of catalysts is preferred over stoichiometric reagents as they are required in smaller amounts and can, in principle, be recycled. tandfonline.com A significant advancement in the green synthesis of pyrimidines is the development of recyclable and reusable catalytic systems, particularly heterogeneous catalysts that can be easily separated from the reaction mixture.
Several innovative recyclable catalysts have been reported for the synthesis of various pyrimidine derivatives:
Magnetic Nanoparticles: Catalysts supported on a magnetic core, such as SCMNPs@Urea (B33335)/Py-CuCl₂ or Fe₃O₄ nanoparticles, allow for simple and efficient recovery of the catalyst from the reaction medium using an external magnet. researchgate.netnih.govdeepdyve.com These catalysts have been shown to be reusable for multiple cycles without a significant loss of activity. deepdyve.com
Silica-Supported Catalysts: Immobilizing metal catalysts (e.g., Iridium or Ruthenium) on solid supports like mesoporous silica (B1680970) (SBA-15) creates robust heterogeneous catalysts. researchgate.net These can be recovered by simple filtration and have demonstrated high activity and recyclability in the synthesis of aminopyrimidines, key precursors to the target molecule. researchgate.net
In Situ Formed Recyclable Complexes: Some catalytic systems, such as certain Fe(II) complexes, can be formed in situ and recycled, offering operational simplicity in pyrimidine synthesis. mdpi.com
| Catalyst System | Support/Core | Key Features | Application in Pyrimidine Synthesis |
|---|---|---|---|
| SCMNPs@Urea/Py-CuCl₂ | Silica-Coated Magnetic Nanoparticles | Heterogeneous, magnetically separable, reusable (6+ runs). researchgate.netdeepdyve.com | One-pot multicomponent synthesis of pyrano[2,3-d]pyrimidinone derivatives. researchgate.net |
| Fe₃O₄ or ZnO Nanoparticles | Metal Oxide Nanoparticles | Easily recoverable, reusable, efficient. nih.gov | Three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov |
| SBA-15@TZP-Ir / SBA-15@TZP-Ru | Mesoporous Silica (SBA-15) | Heterogeneous, high activity, recyclable (5+ times). researchgate.net | Selective synthesis of substituted aminopyrimidines. researchgate.net |
| In situ Fe(II)-complex | - | Operationally simple, recyclable catalyst. mdpi.com | Regioselective reaction of ketones and amidines to form pyrimidines. mdpi.com |
Reactivity and Mechanistic Investigations of Pyrimidine 2 Sulfonic Acid
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group attached to the C2 position of the pyrimidine (B1678525) ring is a versatile functional group that can be converted into several other sulfur-containing moieties. These transformations are crucial for the synthesis of various biologically active compounds and chemical probes.
Derivatization to Sulfonyl Halides (e.g., Pyrimidine-2-sulfonyl Chloride)
The conversion of pyrimidine-2-sulfonic acid to its corresponding sulfonyl halide, most commonly pyrimidine-2-sulfonyl chloride, is a key step in the synthesis of many of its derivatives. This transformation is typically achieved by treating the sulfonic acid or its salt with a halogenating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst or in a suitable solvent system such as a mixture of dichloromethane, acetic acid, and water. nih.gov The resulting pyrimidine-2-sulfonyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of sulfonyl esters and sulfonamides.
Table 1: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Halides
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in a non-polar solvent, often with a catalytic amount of DMF. |
| Sulfuryl Chloride | SO₂Cl₂ | Can be used in various solvents, including dichloromethane/acetic acid/water mixtures. nih.gov |
Formation of Sulfonyl Esters and Sulfonamides
Pyrimidine-2-sulfonyl chloride, derived from this compound, readily reacts with nucleophiles such as alcohols and amines to form the corresponding sulfonyl esters and sulfonamides. nih.govnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The synthesis of these derivatives is of significant interest due to their wide range of biological activities, including antiviral, antibacterial, insecticidal, and anticancer properties. nih.govmdpi.com For instance, a series of novel pyrimidine derivatives containing sulfonate esters have been designed and synthesized, showing promising antibacterial and insecticidal activities. nih.gov Similarly, 2-sulfonyl/sulfonamide pyrimidine derivatives have been identified as covalent inhibitors of Werner syndrome helicase (WRN), a protein implicated in DNA repair and cancer. nih.gov
Table 2: Examples of Pyrimidine-2-sulfonamide Derivatives and their Biological Targets
| Derivative Class | General Structure | Biological Target/Activity | Reference |
|---|---|---|---|
| 2-Sulfonyl/Sulfonamide Pyrimidines | Pyrimidine-SO₂-R/Pyrimidine-SO₂-NR¹R² | Covalent inhibitors of WRN helicase | nih.gov |
| Pyrimidine Sulfonate Esters | Pyrimidine-SO₂-OR | Antibacterial and insecticidal agents | nih.gov |
The potency of these compounds can be finely tuned by modifying the substituents on the pyrimidine core and the sulfonamide or sulfonyl ester group. nih.gov
Salt Formation and Ion-Exchange Behavior
The sulfonic acid moiety of this compound is strongly acidic, readily donating its proton to form sulfonate salts in the presence of a base. The pyrimidine ring itself contains two nitrogen atoms which are basic and can be protonated. In the crystalline state of salts formed between pyrimidine derivatives and acids, protonation typically occurs at the N1 position, leading to a widening of the C-N-C bond angle. researchgate.net The primary interaction between an acid and a pyrimidine base often involves the formation of a heterodimeric synthon through N-H...O hydrogen bonds. researchgate.net This ability to form salts and engage in strong hydrogen bonding interactions suggests that this compound could be utilized in ion-exchange applications.
Reduction and Desulfonation Pathways
The sulfonic acid group is generally stable to reduction. However, under specific conditions, both reduction of other functional groups on the ring and desulfonation can occur. Desulfonation, the removal of the sulfonic acid group, is the reverse of sulfonation and is typically achieved by hydrolysis in dilute hot aqueous acid. wikipedia.orgwikipedia.org The ease of desulfonation is related to the ease of the initial sulfonation. wikipedia.org While specific studies on the reduction and desulfonation of this compound are not prevalent, processes involving the concurrent reduction of nitro groups and desulfonation of dinitrobenzenesulfonates using sulfur dioxide in aqueous sulfuric acid have been reported, suggesting that under harsh conditions, the C-S bond can be cleaved. google.com
Reactions Involving the Pyrimidine Ring System
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core
The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), and this reactivity is enhanced by the presence of electron-withdrawing substituents. wikipedia.orgresearchgate.net The sulfonyl group (-SO₂R) at the 2-position of the pyrimidine ring can act as a good leaving group in SNAr reactions. nih.govrsc.org In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, proceeding through a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the pyrimidine ring and stabilized by the nitrogen atoms. stackexchange.com
For pyrimidine derivatives, nucleophilic attack is favored at the 2-, 4-, and 6-positions. researchgate.netstackexchange.com In the case of 2-sulfonylpyrimidines, nucleophilic attack by thiols, for example, at the C2 position results in the displacement of a sulfinic acid and the formation of a new carbon-sulfur bond. nih.gov This type of reaction has been utilized for the selective arylation of proteins by targeting cysteine residues. nih.gov The reactivity of 2-sulfonylpyrimidines in SNAr reactions is influenced by the pH of the medium, with faster reactions observed at higher pH, consistent with a higher concentration of the more nucleophilic thiolate anion. nih.gov
Table 3: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution on Pyrimidines
| Leaving Group | Reactivity | Conditions | Reference |
|---|---|---|---|
| -SO₂CH₃ | Good leaving group | Room temperature to 100°C | nih.govrsc.org |
| -Cl | Less reactive than -SO₂CH₃ | Similar conditions | nih.gov |
The reactivity of the pyrimidine core in SNAr reactions makes this compound and its derivatives valuable synthons for the construction of more complex heterocyclic systems with diverse biological activities.
Electrophilic Aromatic Substitution (EAS) Considerationsacs.org
The pyrimidine ring is an electron-deficient (π-deficient) heterocyclic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the ring highly deactivated towards electrophilic aromatic substitution (EAS). The situation is further exacerbated in this compound, as the sulfonic acid group is a potent electron-withdrawing and deactivating group. wikipedia.org
Direct EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible on the this compound ring. wikipedia.org The reaction conditions for many EAS processes involve strong acids (e.g., H₂SO₄ for nitration and sulfonation), which would lead to the protonation of the ring nitrogen atoms. wikipedia.orgmasterorganicchemistry.comyoutube.com This protonation adds a formal positive charge to the heterocyclic system, increasing its deactivation towards attack by an electrophile to an even greater extent. wikipedia.org
Therefore, any attempt to perform EAS on this compound would face significant energetic barriers. For electrophilic substitution to occur on a pyrimidine ring, it typically requires the presence of strong electron-donating groups to activate the ring, a condition that is the opposite of that in the title compound. growingscience.com In fused-ring systems where a pyrimidine is annulated with a more electron-rich ring like thiophene, electrophilic substitution occurs preferentially on the thiophene ring, suggesting the weak influence and deactivating nature of the pyrimidine moiety. growingscience.com
Cycloaddition Reactions Involving the Pyrimidine System
The pyrimidine core can participate in cycloaddition reactions, although its electron-deficient nature dictates the types of reactions it favors. Pyrimidines and other electron-deficient azines are known to undergo inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-poor pyrimidine acts as the diene, reacting with an electron-rich dienophile. organic-chemistry.org
While specific studies on this compound as a reactant in cycloaddition are not prevalent, the general reactivity of the pyrimidine system provides insight. The presence of the strongly deactivating sulfonic acid group at C-2 would further enhance the electron-deficient character of the pyrimidine ring, potentially making it a more reactive diene in IEDDA reactions.
Various synthetic methods utilize cycloaddition pathways to construct the pyrimidine ring itself. mdpi.com For instance, gold-catalyzed [2+2+2] cycloadditions between ynamides and nitriles have been reported to form 4-aminopyrimidine cores. mdpi.comresearchgate.net Another approach involves a copper-catalyzed three-component reaction of sulfonylazides, butadiynes, and imidamides to yield 4-iminopyrimidines. mdpi.com While these are methods for synthesis rather than reactions of a pre-formed pyrimidine ring, they illustrate the involvement of pyrimidine precursors in cycloaddition cascades.
Advanced Mechanistic Elucidation Studies
Kinetic Studies and Rate Determining Steps
Kinetic studies provide quantitative insight into the reactivity of 2-sulfonylpyrimidine derivatives and help identify the rate-determining steps of their reactions. The SNAr reaction of 2-sulfonylpyrimidines with thiols, such as Glutathione (GSH), has been systematically investigated by determining second-order reaction rate constants. nih.gov These studies confirm that the reaction rate is highly sensitive to the electronic environment of the pyrimidine ring and the pH of the medium. nih.gov
The reaction is typically faster at a slightly higher pH (e.g., 7.0 vs. 6.5), which is consistent with a greater concentration of the more nucleophilic thiolate anion in the solution. nih.gov The rate-determining step in these SNAr reactions is the initial nucleophilic attack of the thiolate on the electron-deficient carbon atom (C-2) of the pyrimidine ring, leading to the formation of the Meisenheimer intermediate. masterorganicchemistry.com
The table below presents a selection of experimentally determined second-order rate constants for the reaction of various 2-sulfonylpyrimidine derivatives with Glutathione (GSH), illustrating the impact of substituents on reactivity.
| 2-Sulfonylpyrimidine Derivative | Substituents | Rate Constant (k) at pH 7.0 [M⁻¹s⁻¹] |
|---|---|---|
| 2-Methylsulfonylpyrimidine | None | ~1.6 x 10⁻² |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 4,6-di-OCH₃ | ~4.5 x 10⁻² |
| 5-Trifluoromethyl-substituted derivative | 5-CF₃ | Up to 1000-fold rate acceleration reported |
| Quinazoline analogue | Fused benzene ring | ~2.8 x 10⁻² |
Data extracted from structure-reactivity studies on related compounds to illustrate trends. nih.gov
These kinetic data are crucial for quantifying the influence of substituents and for tuning the reactivity of these compounds for specific applications, such as covalent ligand discovery. nih.gov
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis, often performed using computational quantum mechanics (QM), is a powerful tool for mapping reaction pathways and understanding the origins of reactivity and selectivity. For the SNAr reactions of substituted pyrimidines, QM calculations have been instrumental in elucidating the factors that control regioselectivity. wuxiapptec.comwuxiapptec.com
In the case of 2-MeSO₂-4-chloropyrimidine, transition state analysis reveals why certain nucleophiles prefer the C-2 position over the C-4 position. Calculations show that for nucleophiles like alkoxides, the transition state for attack at C-2 is lower in energy than the transition state for attack at C-4. wuxiapptec.comwuxiapptec.com This energy difference is a direct result of the stabilizing hydrogen bond formed between the nucleophile and the methylsulfonyl group, an interaction that is geometrically favorable only for the C-2 attack pathway. wuxiapptec.com
For the reaction of 6-methoxy-2,4-dichloropyrimidine with a nucleophile, the calculated energy of the C-4 transition state was found to be 0.76 kcal/mol higher than that of the C-2 transition state, correctly predicting the observed C-2 selectivity. wuxiapptec.com A similar result was found for the 6-methylamino analogue, where the C-4 transition state was 1.00 kcal/mol higher in energy. wuxiapptec.com These small but significant energy differences, determined through transition state analysis, are sufficient to dictate the outcome of the reaction, demonstrating the predictive power of such mechanistic studies.
Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrimidine 2 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments allows for the comprehensive assignment of all proton and carbon signals, confirming the primary structure and providing insights into the three-dimensional arrangement of the molecule.
One-Dimensional (¹H, ¹³C) NMR for Primary Structure Determination
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. For pyrimidine-2-sulfonic acid, the electron-withdrawing nature of the sulfonic acid group and the nitrogen atoms significantly influences the chemical shifts of the ring protons and carbons.
¹H NMR Spectroscopy: The proton spectrum of a 2-substituted pyrimidine (B1678525) ring typically shows three signals in the aromatic region corresponding to the protons at positions C4, C5, and C6. The proton at C5 generally appears as a triplet (or doublet of doublets), coupled to both H4 and H6. The protons at C4 and C6 are doublets, coupled to H5. Due to the influence of the two adjacent nitrogen atoms, the H2 proton of an unsubstituted pyrimidine is the most deshielded. chemicalbook.com In this compound, this proton is replaced by the sulfonic acid group. The remaining protons (H4, H5, H6) are deshielded compared to benzene, with their exact chemical shifts influenced by the strong electron-withdrawing effect of the sulfonyl group at C2. semanticscholar.org
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring exhibit distinct chemical shifts. The C2, C4, and C6 carbons are significantly deshielded due to their proximity to the electronegative nitrogen atoms, while the C5 carbon is more shielded. chemicalbook.com For this compound, the C2 carbon, directly attached to the sulfonic acid group, is expected to be highly deshielded. The chemical shifts of C4 and C6 would also be shifted downfield, while the shift of C5 would be less affected. semanticscholar.orgcapes.gov.br
Interactive Data Table: Expected NMR Chemical Shifts for the Pyrimidine Ring in this compound
| Atom | ¹H Chemical Shift (ppm, expected range) | ¹³C Chemical Shift (ppm, expected range) | Multiplicity (¹H NMR) |
| H4 | 8.8 - 9.2 | - | Doublet (d) |
| H5 | 7.5 - 7.9 | - | Triplet (t) / Doublet of Doublets (dd) |
| H6 | 8.8 - 9.2 | - | Doublet (d) |
| C2 | - | 160 - 165 | - |
| C4 | - | 155 - 160 | - |
| C5 | - | 120 - 125 | - |
| C6 | - | 155 - 160 | - |
Note: The expected chemical shift values are estimates based on data for unsubstituted pyrimidine and other 2-substituted pyrimidine derivatives. Actual values may vary depending on solvent and experimental conditions.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Complex Structural Assignments
Two-dimensional NMR techniques are essential for unambiguously assigning signals, especially in more complex derivatives, by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacent relationship on the pyrimidine ring. researchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This experiment would definitively link the signals of H4, H5, and H6 to their corresponding carbons C4, C5, and C6, respectively. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for placing substituents on the ring. For instance, correlations would be expected from H4 to C2, C5, and C6, and from H6 to C2, C4, and C5. The observation of correlations from both H4 and H6 to the C2 carbon would unequivocally confirm the position of the sulfonic acid group. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for the rigid structure of this compound itself, it is invaluable for determining the stereochemistry and conformation of derivatives with flexible side chains.
Solid-State NMR Techniques
While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For pyrimidine derivatives, ssNMR can be used to study polymorphism, tautomerism, and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov Techniques such as high magic angle spinning (MAS) rates and proton decoupling schemes are employed to achieve high-resolution spectra for solid samples. researchgate.netnih.gov This methodology would be particularly useful for studying the crystalline form of this compound salts, providing insights into their packing and hydrogen-bonding networks in the solid state.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₄H₄N₂O₃S), the calculated monoisotopic mass is 160.0000 daltons. HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, which allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. This technique is a standard method for confirming the identity of newly synthesized pyrimidine derivatives. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides detailed structural information. The fragmentation of this compound is expected to proceed through characteristic pathways. sapub.org
A primary fragmentation would likely be the loss of the sulfonic acid group, either as a neutral SO₃ molecule (loss of 80 Da) or through cleavage of the C-S bond. The fragmentation of the pyrimidine ring itself would follow, often involving the loss of HCN (27 Da) or other small neutral molecules. sapub.org The analysis of these fragmentation pathways is crucial for identifying and structurally characterizing this compound and its metabolites or degradation products in complex mixtures. researchgate.net
Interactive Data Table: Predicted Key MS/MS Fragments for this compound
| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 161.0 (M+H)⁺ | 81.0 | SO₃ | Protonated Pyrimidine |
| 161.0 (M+H)⁺ | 97.0 | SO₂ | [C₄H₅N₂O]⁺ |
| 81.0 | 54.0 | HCN | [C₃H₄N]⁺ |
Note: These are predicted fragmentation pathways based on the general behavior of sulfonic acids and pyrimidine rings in mass spectrometry. sapub.orgresearchgate.net
Ionization Techniques (ESI, MALDI) for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its derivatives, with soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being particularly well-suited for these often polar and non-volatile compounds.
Electrospray Ionization (ESI): ESI is a soft ionization method that is highly effective for the analysis of polar molecules like sulfonic acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, analysis in negative ion mode is typical due to the acidic nature of the sulfonic acid group, which readily loses a proton to form a negatively charged ion [M-H]⁻. The high sensitivity of ESI allows for the detection of minute quantities of the compound, making it a powerful tool for molecular weight confirmation.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of a wide range of molecules, including those that are not readily soluble in common ESI solvents. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. This technique is especially advantageous for the analysis of biomolecules and other organic macromolecules. While less common for small molecules like this compound compared to ESI, MALDI can be a valuable alternative, particularly for the analysis of its derivatives or when complex mixtures are involved.
The accurate mass measurements obtained from high-resolution mass spectrometers coupled with these ionization techniques allow for the unambiguous confirmation of the elemental composition of this compound and its derivatives.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound is characterized by the distinct absorption bands of its two main components: the sulfonic acid group (-SO₃H) and the pyrimidine ring.
Sulfonic Acid Group: The sulfonic acid moiety gives rise to several characteristic and strong absorption bands in the IR spectrum. These include:
S=O Asymmetric Stretching: Typically observed in the range of 1340-1350 cm⁻¹.
S=O Symmetric Stretching: Usually found between 1150-1165 cm⁻¹.
S-O Stretching: This vibration occurs in the 900-1000 cm⁻¹ region.
O-H Stretching: The hydroxyl group of the sulfonic acid exhibits a broad and strong absorption band in the region of 2800-3200 cm⁻¹, often with underlying fine structure. This broadening is a result of strong hydrogen bonding.
In Raman spectroscopy, the symmetric S=O stretching vibration is typically a strong and polarized band, making it a useful diagnostic peak.
Pyrimidine Moiety: The pyrimidine ring, an aromatic heterocycle, has a set of characteristic vibrational modes. These include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Ring Stretching (C=C and C=N): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the pyrimidine ring.
Ring Breathing: A symmetric ring stretching mode, often observed around 1000 cm⁻¹, can be a prominent feature in the Raman spectrum.
C-H In-plane and Out-of-plane Bending: These vibrations give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).
The combination of these characteristic bands allows for the confident identification of the sulfonic acid and pyrimidine moieties within a molecule.
Vibrational spectroscopy can be a powerful tool for studying the conformational isomers of molecules. Different spatial arrangements of atoms can lead to subtle shifts in vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in a given state (gas, liquid, or solid).
For this compound, conformational analysis would primarily focus on the orientation of the sulfonic acid group relative to the pyrimidine ring. While the rotation around the C-S bond might be sterically hindered to some extent, different rotational isomers could potentially exist. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of these different conformers. A comparison of the calculated spectra with the experimental IR and Raman data can then provide insights into the preferred conformation of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as pyridine (B92270) sulfonic acids and pyrimidine derivatives with sulfonate groups, provides significant insight into the expected structural features. figshare.comnih.gov
X-ray diffraction analysis of a single crystal provides highly accurate measurements of bond lengths, bond angles, and dihedral angles. For this compound, this technique would precisely define the geometry of both the pyrimidine ring and the sulfonic acid group.
Based on data from analogous structures, the pyrimidine ring is expected to be essentially planar. The bond lengths and angles within the ring would be consistent with its aromatic character. The geometry of the sulfonic acid group is anticipated to be tetrahedral around the sulfur atom. The C-S bond length and the S-O bond lengths would be determined with high precision. In many crystalline sulfonic acids, the molecule exists as a zwitterion, where the acidic proton from the sulfonic acid group migrates to a basic site on the molecule. In the case of this compound, it is highly probable that the proton would transfer to one of the nitrogen atoms of the pyrimidine ring, resulting in a sulfonate anion (-SO₃⁻) and a protonated pyrimidinium cation. nih.govacs.org This would be reflected in the observed bond lengths, with the S-O bonds becoming more equivalent in length.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, strong hydrogen bonding is expected to be the dominant intermolecular interaction, playing a crucial role in the crystal packing.
Analysis of Tautomeric Forms in the Solid State
The analysis of tautomerism in the solid state is critical for understanding the crystal packing, hydrogen bonding networks, and physicochemical properties of this compound. While pyrimidine-containing compounds can theoretically exist in various tautomeric forms, solid-state analysis determines the predominant or exclusive form present in the crystalline lattice. Techniques such as single-crystal X-ray diffraction, solid-state nuclear magnetic resonance (ssNMR), and Fourier-transform infrared (FTIR) spectroscopy are indispensable for this purpose.
For heterocyclic compounds containing both a basic ring nitrogen (like in pyrimidine) and an acidic group (like sulfonic acid), the formation of a zwitterion is highly probable in the solid state. This occurs through an intramolecular proton transfer from the sulfonic acid group to one of the nitrogen atoms of the pyrimidine ring.
X-ray Diffraction: This is the most definitive method for determining the solid-state structure. It would provide precise atomic coordinates, allowing for the unambiguous location of hydrogen atoms and confirmation of the zwitterionic form by observing the protonation of a ring nitrogen and the deprotonation of the sulfonic acid group.
Solid-State NMR (ssNMR): This technique is highly sensitive to the local chemical environment of nuclei such as ¹³C and ¹⁵N. The chemical shifts of the carbon and nitrogen atoms in the pyrimidine ring are significantly different depending on the protonation state, allowing for the differentiation between neutral and zwitterionic tautomers.
FTIR Spectroscopy: Infrared spectroscopy can provide evidence for the zwitterionic form by identifying characteristic vibrational bands. For instance, the strong S=O stretching vibrations of a sulfonate group (SO₃⁻) would be observed, along with bands corresponding to the N⁺-H stretching and bending modes of a protonated pyrimidine ring. These would differ from the O-H stretching of a sulfonic acid group (SO₃H) and the vibrations of a neutral pyrimidine ring.
While specific experimental data from these techniques for this compound is not extensively detailed in publicly accessible literature, the analysis of analogous compounds like pyridine-sulfonic acids confirms their existence as zwitterions in the solid state.
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative determination. The choice of method depends on the compound's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of and quantifying non-volatile, polar compounds like this compound. researchgate.netsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of pyrimidine derivatives. nih.gov
A typical RP-HPLC method would involve a C18 stationary phase. Due to the ionic nature of this compound, the mobile phase composition is critical. It often consists of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the buffer is a key parameter to control the retention time and peak shape by suppressing the ionization of the analyte or by using ion-pairing reagents. Detection is typically performed using a UV detector, as the pyrimidine ring possesses a chromophore that absorbs in the UV region. A well-developed HPLC method can separate this compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment.
Table 1: Illustrative HPLC Parameters for Pyrimidine Derivative Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260-270 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally reserved for thermally stable and volatile compounds. This compound is a non-volatile salt-like compound and thus not directly amenable to GC analysis. However, GC can be employed for its analysis following a chemical derivatization step to convert it into a volatile and thermally stable derivative.
A common derivatization technique for polar functional groups is silylation, which replaces acidic protons with a trimethylsilyl (B98337) (TMS) group. For this compound, a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could convert the sulfonic acid into a volatile silyl (B83357) ester. The resulting derivative could then be separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov This approach is particularly useful for identifying and quantifying volatile impurities or for specific analytical applications where GC-MS is required for its high sensitivity and structural elucidation capabilities. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC.
This technique would be applicable to derivatives of this compound that are chiral. The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule through synthesis or derivatization (e.g., by introducing a chiral substituent on the pyrimidine ring or forming a chiral salt), SFC would be the method of choice for separating the resulting enantiomers. researchgate.net The separation would be performed using a chiral stationary phase (CSP), with the supercritical CO₂ mobile phase often modified with a small amount of an alcohol like methanol (B129727) or ethanol (B145695) to improve peak shape and resolution.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. This analysis provides a direct means of verifying the empirical formula of a synthesized compound and is a crucial component of its characterization. researchgate.netnih.gov
For this compound, the molecular formula is C₄H₄N₂O₃S, with a molecular weight of 160.15 g/mol . The theoretical elemental composition can be calculated from this formula. Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.
Table 2: Theoretical Elemental Composition of this compound (C₄H₄N₂O₃S)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 4 | 48.04 | 30.00 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.52 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.50 |
| Oxygen | O | 16.00 | 3 | 48.00 | 29.97 |
| Sulfur | S | 32.07 | 1 | 32.07 | 20.03 |
| Total | | | | 160.17 | 100.00 |
Thermal Analysis Techniques (TGA, DSC) for Purity and Stability Assessment Methodologies
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability, decomposition profile, and purity of this compound. researchgate.netmdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal its decomposition temperature, which is an indicator of its thermal stability. The thermogram would show the percentage of mass lost at different temperature ranges, which can provide insights into the decomposition mechanism. The amount of residual mass at the end of the experiment can also be quantified. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify thermal events such as melting, crystallization, and decomposition. For a crystalline solid, a sharp melting endotherm would be observed, and the temperature and enthalpy of melting can be determined. The purity of the compound can also be estimated from the shape of the melting peak using the van't Hoff equation. Any exothermic peaks would likely correspond to decomposition processes. iajps.com
Computational and Theoretical Investigations of Pyrimidine 2 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Pyrimidine-2-sulfonic acid at the electronic level.
The electronic properties of a molecule are governed by the distribution of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept within this framework, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atoms of the sulfonic acid group. The LUMO, conversely, is likely distributed over the pyrimidine ring, particularly the electron-deficient carbon and nitrogen atoms. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.
Theoretical calculations for pyrimidine derivatives have shown that the spatial distributions of the HOMO and LUMO can be influenced by substituent groups. researchgate.net The electron-withdrawing nature of the sulfonic acid group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrimidine.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound (Theoretical)
| Parameter | Theoretical Value (eV) | Description |
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.netarxiv.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
The rotational freedom around the C-S bond between the pyrimidine ring and the sulfonic acid group gives rise to different conformers. Computational studies can map the conformational energy landscape by systematically rotating this bond and calculating the energy of each resulting conformation. mdpi.com This analysis reveals the most stable conformer(s) and the energy barriers to rotation between them. The global minimum on this landscape corresponds to the most populated conformation under equilibrium conditions. Studies on related pyrimidine derivatives have shown that molecular packing and intermolecular interactions can influence which conformation is preferred in the solid state. mdpi.com
Quantum chemical calculations can accurately predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations are used to predict the ¹H and ¹³C NMR chemical shifts. rsc.org This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts for this compound can be compared with experimental data to confirm its structure. For example, protons on the pyrimidine ring will have characteristic shifts influenced by the electronic effects of the ring nitrogens and the sulfonic acid substituent. chemicalbook.comnih.gov
Vibrational Frequencies: The vibrational frequencies in an infrared (IR) or Raman spectrum correspond to the different modes of molecular vibration. nih.gov Computational methods can calculate these frequencies, which helps in the assignment of experimental spectral bands to specific bond stretches, bends, and torsions. For this compound, characteristic frequencies would be predicted for the S=O and S-O stretches of the sulfonate group, as well as for the C-N and C-H vibrations of the pyrimidine ring. Studies on hydrated pyrimidine have shown that intermolecular interactions, such as hydrogen bonding, can cause significant shifts in vibrational frequencies. nih.govmst.edu
The acidity of the sulfonic acid proton and the basicity of the pyrimidine nitrogen atoms are fundamental chemical properties. Computational methods can predict the pKa values associated with these acidic and basic sites. nih.gov The pKa of the sulfonic acid group is predicted by calculating the Gibbs free energy change for its deprotonation in a simulated aqueous environment. nih.govtuwien.at
Conversely, the pKa of the conjugate acid (protonated pyrimidine ring) can be calculated by modeling the protonation of one of the ring nitrogens. The pyrimidine ring itself is a weak base, with the two nitrogen atoms decreasing the electron lone pair availability compared to pyridine (B92270). wikipedia.org The presence of the electron-withdrawing sulfonic acid group is expected to further decrease the basicity of the nitrogen atoms. wikipedia.org
Table 2: Predicted pKa Values for this compound
| Site | Predicted pKa | Description |
| Sulfonic Acid (-SO₃H) | < 1 | Represents the dissociation of the acidic proton from the sulfonic acid group. |
| Protonated Nitrogen (N1-H⁺) | ~0.5 | Represents the acidity of the pyrimidine ring after being protonated at a nitrogen atom. |
Note: These are estimated values based on known properties of similar functional groups and computational studies on related molecules. nih.govreddit.com
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a solution or other complex environment. mdpi.com
MD simulations can model how this compound behaves in a solvent like water. By simulating the movements and interactions of the solute and solvent molecules over a period of time, MD provides insights into conformational preferences in solution. rsc.orgnih.gov The simulation tracks the trajectory of each atom, allowing for the analysis of how the C-S bond rotates and which conformations are most frequently adopted. This "conformational sampling" can reveal whether the molecule maintains a rigid structure or exhibits significant flexibility in solution. Furthermore, these simulations can detail the hydration shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the sulfonate group and the nitrogen atoms of the pyrimidine ring.
Solvent Effects on Structural Dynamics and Reactivity
The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Solvation models, particularly those employing a polarizable continuum model (PCM), are instrumental in predicting how solvents affect the compound's structural dynamics and reactivity. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation's energetic and conformational effects.
The acidity and basicity of the solvent play a crucial role in the reactions and equilibria of sulfonic acids in solution. researchgate.net For instance, the ionization constant (pKa) of a sulfonic acid can vary significantly between solvents with different acceptor numbers, a measure of solvent acidity. researchgate.net In solvents with a higher acceptor number, like water, the equilibrium tends to favor the ionized form of the sulfonic acid. researchgate.net
Computational methods that accurately estimate acidity constants are vital for understanding the behavior of molecules like this compound in different biological and chemical systems. researchgate.net While explicit solvent models can provide a more detailed picture, continuum models offer a computationally efficient way to assess the influence of the solvent on the molecule's properties. researchgate.net
Molecular Docking and Binding Interaction Prediction Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.comresearchgate.net This method is crucial in drug discovery for understanding how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor. remedypublications.comresearchgate.net
The interaction between a ligand and its receptor is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netresearchgate.net The pyrimidine scaffold is known to participate in significant binding interactions, with the nitrogen atoms in the ring and amino substituents often forming hydrogen bonds with receptor residues. nih.gov
Molecular docking simulations can identify these key interactions and predict the binding energy of the ligand-receptor complex. nih.gov A more negative binding energy generally indicates a more favorable interaction. remedypublications.com These simulations help in identifying "hotspots" within the binding site—regions where interactions are most critical for binding affinity. remedypublications.comresearchgate.net This information is invaluable for designing new molecules with improved binding capabilities. nih.gov
The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs. nih.govnih.gov This scaffold provides an ideal modular base for generating libraries of compounds with drug-like properties. nih.gov
Scaffold-based design involves using a common molecular core, like pyrimidine, and computationally exploring different substitutions to optimize interactions with a target receptor. nih.govacs.org This approach can be used to design dual inhibitors that target multiple kinases, for example. acs.org By analyzing the binding modes of a series of compounds, researchers can understand the structure-activity relationship (SAR) and rationally design new derivatives with enhanced potency and selectivity. acs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodological Studies of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchpublish.comresearchgate.net These models are developed using statistical methods to create a mathematical relationship between molecular descriptors and the observed activity or property. researchpublish.com
The first step in developing a QSAR/QSPR model is the calculation of molecular descriptors for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure, including:
Constitutional descriptors: Information about the molecular composition, such as molecular weight and atom counts.
Topological descriptors: Describe the connectivity of atoms in the molecule.
Geometrical descriptors: Relate to the 3D arrangement of the atoms.
Quantum-chemical descriptors: Derived from quantum mechanical calculations and describe electronic properties. researchpublish.com
Physicochemical descriptors: Such as hydrophobicity (logP) and polarizability. scielo.brnih.gov
The selection of appropriate descriptors is a critical step, as they should be relevant to the biological activity or property being modeled. nih.gov Various computational software packages are available for calculating a wide range of molecular descriptors. researchpublish.comresearchgate.net
Below is a table of commonly used molecular descriptor types in QSAR/QSPR studies of pyrimidine derivatives:
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular Weight, Number of Aromatic Rings (A_Ar) tandfonline.com | Overall size and composition of the molecule. |
| Topological | Number of Double Bonds (B_Dou) tandfonline.com | Connectivity and branching of the molecular structure. |
| Electronic | Partial Positive Surface Area (P. V_P), Partial Negative Surface Area (Q. V_N) tandfonline.com | Distribution of charges and potential for electrostatic interactions. |
| Physicochemical | LogP (octanol-water partition coefficient) scielo.br | Hydrophobicity and membrane permeability. |
| 3D-MoRSE | Mor16m, Mor32u researchpublish.com | 3D representation of the molecule based on electron diffraction. |
| GETAWAY | GATS3e researchpublish.com | Geometrical and topological information. |
| RDF | RDF085v, RDF020E, RDF040u researchpublish.com | Radial Distribution Function descriptors representing 3D structure. |
Once descriptors are calculated, a mathematical model is developed to correlate them with the activity or property of interest. Multiple Linear Regression (MLR) is a common technique used to build these models. researchpublish.comscielo.br The quality of the resulting QSAR model is assessed using several statistical parameters:
Coefficient of determination (R²): Indicates how well the model fits the training data. researchpublish.com
Leave-one-out cross-validation coefficient (Q² or q²): A measure of the model's internal predictive ability. researchpublish.comtandfonline.com A q² value greater than 0.5 is generally considered acceptable. uniroma1.it
External validation: The model's predictive power is further tested on an external set of compounds that were not used in model development. tandfonline.comnih.gov
A robust QSAR model should have high R² and Q² values and demonstrate good predictive performance on an external test set. researchgate.netuniroma1.it The Y-randomization test is another important validation technique where the biological activity values are randomly shuffled to ensure that the original model's correlation is not due to chance. tandfonline.com
The following table summarizes key statistical parameters for QSAR model validation:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Goodness of fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Internal predictive ability of the model. | > 0.5 |
| R²_pred (Predictive R² for test set) | External predictive ability of the model. | > 0.6 |
These computational and theoretical approaches provide a powerful framework for understanding the properties of this compound and its derivatives, guiding the design of new molecules with desired characteristics.
Applications of Pyrimidine 2 Sulfonic Acid in Advanced Organic Synthesis
Pyrimidine-2-sulfonic Acid as a Key Synthetic Intermediate in Heterocyclic Chemistry
The sulfonic acid group at the C2 position of the pyrimidine (B1678525) ring is instrumental in its function as a synthetic intermediate. While the sulfonic acid itself can be used, it is more commonly converted into highly reactive derivatives, such as sulfonyl chlorides and sulfones, which serve as excellent electrophiles for a variety of transformations.
This compound derivatives, particularly 2-sulfonylpyrimidines, are highly effective precursors for creating diverse pyrimidine scaffolds. The sulfonyl group at the electron-deficient C2 position acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govpnas.org This allows for the introduction of a wide array of functional groups and molecular fragments onto the pyrimidine core.
The reaction mechanism involves the attack of a nucleophile at the C2 carbon, displacing the sulfonyl group as a stable sulfinate anion. semanticscholar.org This strategy has been successfully employed to form carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, thereby enabling access to a broad chemical space of substituted pyrimidines. Electron-withdrawing substituents on the pyrimidine ring can further enhance the electrophilicity of the C2 position and increase reaction rates. nih.gov
Table 1: Diversification of the Pyrimidine Scaffold via SNAr Reactions
| Nucleophile Type | Example Nucleophile | Resulting C2-Substituent | Product Class | Significance |
|---|---|---|---|---|
| Thiol | Cysteine residue (in proteins) | -S-Protein | Covalently Modified Protein | Targeted covalent inhibition in drug discovery. nih.govpnas.orgsemanticscholar.org |
| Amine | Primary/Secondary Amine (R-NH₂) | -NH-R | 2-Aminopyrimidine (B69317) | Core structures in pharmaceuticals and bioactive molecules. |
| Alkoxide | Alkoxide (R-O⁻) | -O-R | 2-Alkoxypyrimidine | Intermediates for agrochemicals and medicinal chemistry. |
| Organometallic Reagent | Arylboronic Acid | -Aryl | 2-Arylpyrimidine | Used in C-C coupling reactions for complex molecule synthesis. researchgate.net |
This SNAr-based strategy provides a reliable and modular approach for the late-stage functionalization of complex molecules, making 2-sulfonylpyrimidines privileged intermediates in medicinal chemistry and materials science. acs.org
This compound is a direct and crucial precursor for a variety of sulfonyl-containing heterocycles, most notably sulfonamides and sulfonate esters. The synthetic pathway typically involves the initial conversion of the sulfonic acid to a more reactive sulfonylating agent, pyrimidine-2-sulfonyl chloride. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Once formed, the highly electrophilic pyrimidine-2-sulfonyl chloride readily reacts with a range of nucleophiles:
Reaction with Amines: Primary and secondary amines react with pyrimidine-2-sulfonyl chloride to produce stable pyrimidine-2-sulfonamides. This reaction is a cornerstone for the synthesis of a large class of compounds explored for their diverse biological activities. acs.org
Reaction with Alcohols/Phenols: Alcohols and phenols react to yield the corresponding pyrimidine-2-sulfonate esters. These derivatives have applications in agrochemical research. acs.org
Reaction with Water: The sulfonyl chloride is sensitive to moisture and can be hydrolyzed back to the parent this compound.
Table 2: Synthesis of Sulfonyl-Containing Heterocycles from this compound
| Starting Material | Reagent | Intermediate | Final Nucleophile | Product Class |
|---|---|---|---|---|
| This compound | SOCl₂ or PCl₅ | Pyrimidine-2-sulfonyl Chloride | Primary Amine (R-NH₂) | N-substituted Pyrimidine-2-sulfonamide |
| This compound | SOCl₂ or PCl₅ | Pyrimidine-2-sulfonyl Chloride | Secondary Amine (R₂NH) | N,N-disubstituted Pyrimidine-2-sulfonamide |
| This compound | SOCl₂ or PCl₅ | Pyrimidine-2-sulfonyl Chloride | Alcohol (R-OH) | Pyrimidine-2-sulfonate Ester |
The ability to readily convert this compound into these valuable intermediates underscores its importance in the synthesis of functionalized heterocyclic compounds.
Role in the Design and Synthesis of Ligands for Catalysis
The pyrimidine-2-sulfonate scaffold offers a unique combination of coordination sites—the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonate group. This dual functionality makes it an attractive platform for designing ligands for metal-based catalysis.
The synthesis of chiral ligands is paramount for the development of asymmetric catalysis. While direct methods for the enantioselective synthesis of this compound are not widely established, chiral derivatives can be readily accessed from its achiral precursors. A primary strategy involves the reaction of pyrimidine-2-sulfonyl chloride with chiral amines or alcohols. This modular approach allows for the introduction of chirality into the ligand framework, leading to the formation of chiral sulfonamides or sulfonate esters.
The resulting chiral ligands can be designed to create a specific stereochemical environment around a coordinated metal center. The proximity of the chiral center to the pyrimidine and sulfonate coordinating groups can effectively influence the stereochemical outcome of a catalyzed reaction.
Table 3: Proposed Synthetic Approach to Chiral Ligands
| Step | Precursor | Reagent | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Thionyl Chloride (SOCl₂) | Pyrimidine-2-sulfonyl Chloride | Activation of the sulfonic acid. |
| 2 | Pyrimidine-2-sulfonyl Chloride | Chiral Amine (e.g., (R)-1-phenylethylamine) | Chiral Pyrimidine-2-sulfonamide | Introduction of a stereocenter. |
| 3 | Pyrimidine-2-sulfonyl Chloride | Chiral Alcohol (e.g., (S)-2-butanol) | Chiral Pyrimidine-2-sulfonate Ester | Introduction of a stereocenter. |
The pyrimidine-2-sulfonate anion is a versatile ligand capable of coordinating to metal ions in several distinct modes. The hard oxygen donors of the sulfonate group and the borderline nitrogen donors of the pyrimidine ring allow for coordination with a wide range of metal centers. Crystal structure analyses of related compounds have revealed its ability to act as a bridging or chelating ligand. nih.govnih.goviucr.org
Common coordination modes include:
Monodentate Coordination: Coordination through a single pyrimidine nitrogen atom, leaving the sulfonate group available for hydrogen bonding or interaction with other species. iucr.org
Bidentate N,O-Chelation: Coordination involving one pyrimidine nitrogen and one oxygen from the sulfonate group to form a stable chelate ring with the metal center.
Bridging Coordination: The ligand can bridge two or more metal centers, using either different nitrogen atoms or a combination of nitrogen and oxygen atoms, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov
Table 4: Potential Coordination Modes of Pyrimidine-2-sulfonate
| Coordination Mode | Coordinating Atoms | Resulting Structure |
|---|---|---|
| Monodentate | N1 or N3 of Pyrimidine | Discrete Metal Complex |
| Bidentate Chelation | N1 and Sulfonate Oxygen | Discrete Metal Complex with Chelate Ring |
| Bridging | N1/N3 and/or Sulfonate Oxygens | Coordination Polymer or MOF |
The specific coordination mode is influenced by factors such as the nature of the metal ion, the presence of other ancillary ligands, and the crystallization conditions.
The development of chiral pyrimidine-2-sulfonate derivatives as ligands opens potential avenues in asymmetric catalysis. By forming complexes with transition metals, these chiral ligands can create a well-defined chiral pocket around the metal's active site, enabling enantioselective transformations.
While specific applications of chiral this compound derivatives in asymmetric catalysis are an emerging area of research, their structural features make them promising candidates for a variety of reactions. For instance, palladium complexes bearing pyrimidine sulfonate ligands have been noted in the context of C-C coupling reactions. researchgate.net It is conceivable that chiral versions of these catalysts could facilitate asymmetric variants of Suzuki, Heck, or Sonogashira couplings. Furthermore, complexes with other metals like rhodium or iridium could potentially be applied to asymmetric hydrogenation or hydrosilylation reactions.
Table 5: Potential Applications in Asymmetric Catalysis
| Reaction Type | Potential Metal Center | Rationale |
|---|---|---|
| Asymmetric C-C Coupling | Palladium (Pd), Nickel (Ni) | Leverages known utility of pyrimidine ligands in coupling catalysis. |
| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) | The rigid backbone and defined chiral environment are suitable for creating facial selectivity. |
| Asymmetric Hydrosilylation | Rhodium (Rh), Platinum (Pt) | The N,O-donor set can stabilize the metal center in various oxidation states required for the catalytic cycle. |
| Lewis Acid Catalysis | Copper (Cu), Zinc (Zn), Scandium (Sc) | Chiral complexes could catalyze reactions like asymmetric Diels-Alder or aldol (B89426) reactions. |
The modular synthesis of these chiral ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a target reaction.
This compound in Methodologies for C-H Activation and Functionalization
The pyrimidine core, the central structural component of this compound, serves as an effective activating group in the regioselective C-H functionalization of associated aryl moieties. Research has demonstrated that the pyrimidine ring can direct palladium-catalyzed C-H activation on a tethered aromatic ring. nih.gov This methodology allows for precise modifications such as arylation, iodination, and acetoxylation at specific positions. nih.gov
In these transformations, the nitrogen atoms of the pyrimidine ring are thought to coordinate with the metal catalyst, bringing it into proximity with the target C-H bond on the aryl substituent. researchgate.net This directed activation facilitates the coupling of 4-arylpyrimidines with partners like aryl iodides, N-iodosuccinimide (NIS), and (diacetoxyiodo)benzene. nih.gov The resulting functionalized products, such as iodinated arylpyrimidines, can be further elaborated through subsequent cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, highlighting the synthetic utility of the pyrimidine directing group. nih.gov This approach provides a scalable route to complex, highly functionalized pyrimidine derivatives from readily available starting materials. nih.gov
A summary of these functionalization reactions is presented below.
| Reaction Type | Coupling Partner | Product Type | Ref. |
| Arylation | Aryl Iodides | Biaryl Pyrimidines | nih.gov |
| Iodination | N-Iodosuccinimide (NIS) | Iodoaryl Pyrimidines | nih.gov |
| Acetoxylation | (Diacetoxyiodo)benzene | Acetoxyaryl Pyrimidines | nih.gov |
Application in Multicomponent Reactions (MCRs) and Cascade Processes
While this compound itself is not typically the primary reagent, sulfonic acids are pivotal catalysts in multicomponent reactions (MCRs) for the synthesis of the pyrimidine core and its fused derivatives. mdpi.comnih.govacs.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. acs.org
One of the most prominent examples is the Biginelli reaction and its variations, which produce 3,4-dihydropyrimidin-2(1H)-ones. mdpi.com In many instances, Brønsted acids like p-toluenesulfonic acid (p-TSA) are employed to catalyze the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.comnih.govacs.org The acid catalyst activates the aldehyde carbonyl group, facilitating the formation of an N-acyliminium ion intermediate, which is key to the reaction cascade. nih.gov
This catalytic strategy extends to the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. These compounds can be synthesized via a three-component reaction of an aldehyde, malononitrile, and barbituric acid, often catalyzed by a sulfonic acid. researchgate.net The reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. researchgate.netnih.gov
Furthermore, pyrimidine derivatives can be substrates for complex cascade reactions. For instance, bromo-substituted azolopyrimidines have been shown to undergo an unexpected cascade process when reacting with primary amines. researchgate.netnih.gov The sequence involves an initial amide formation followed by a nucleophilic attack on the pyrimidine ring, leading to ring-opening and subsequent recyclizations to form novel indole (B1671886) and azaindole derivatives. researchgate.netnih.gov
Catalytic Applications of Sulfonic Acid Functionalized Materials Derived from Pyrimidine
To overcome the challenges associated with homogeneous acid catalysts, significant research has focused on developing heterogeneous solid acid catalysts by immobilizing sulfonic acid groups onto various supports. These materials combine the catalytic activity of sulfonic acids with the benefits of easy separation, recovery, and reusability. uq.edu.au
Sulfonic acid-functionalized materials derived from or used for the synthesis of pyrimidines often employ supports such as silica (B1680970), magnetic nanoparticles (Fe₃O₄), and polymers. mdpi.comeurekaselect.comnih.govmdpi.com For example, magnetic nanoparticles functionalized with carbon and sulfonic acid groups (Fe₃O₄@C-SO₃H) have been developed as highly efficient and magnetically separable catalysts. eurekaselect.comnih.gov These nanocatalysts have proven effective in the one-pot, solvent-free synthesis of benzo eurekaselect.comynu.edu.cnimidazo[1,2-a]pyrimidine derivatives, demonstrating high catalytic activity and excellent reusability. eurekaselect.comnih.gov
Similarly, a sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid (PVPy-IL-B-SO₃H) has been prepared and used as a solid acid catalyst. mdpi.com This polymeric catalyst facilitates the three-component synthesis of spiro[indoline-3,4′-pyrano[2,3-d]pyrimidine] derivatives under ultrasonic irradiation. The catalyst's advantages include mild reaction conditions, high product yields, and simple separation without the need for chromatographic purification. mdpi.com The acidic moieties, both the sulfonic acid group and the pyridinium/HSO₃⁻ ionic liquid pair, are believed to participate in the catalytic cycle by protonating intermediates. mdpi.com
The table below summarizes various sulfonic acid functionalized catalysts and their applications in synthesizing pyrimidine-related structures.
| Catalyst | Support Material | Reaction/Synthesis | Advantages | Ref. |
| Fe₃O₄@C-SO₃H | Magnetic Nanoparticles | One-pot synthesis of benzo eurekaselect.comynu.edu.cnimidazo[1,2-a]pyrimidines | High activity, easy magnetic separation, reusable, solvent-free conditions | eurekaselect.comnih.gov |
| PVPy-IL-B-SO₃H | Poly-4-vinyl pyridine (B92270) | Three-component synthesis of spiro[indoline-3,4′-pyrano[2,3-d]pyrimidines] | Reusable, high yields, mild conditions, easy separation | mdpi.com |
| SBA-Pr-SO₃H | Nanoporous Silica (SBA-15) | Synthesis of tetrahydro-2H-pyranopyrimidines | Recyclable, efficient for MCRs | researchgate.net |
| Sulfonic acid-functionalized TiO₂ | Titanium Dioxide | Synthesis of biscoumarin derivatives | Efficient, reusable, performs well in water | mdpi.com |
Contribution of Pyrimidine 2 Sulfonic Acid to Medicinal Chemistry Research Methodologies
Pyrimidine-2-sulfonic Acid as a Structural Building Block in Drug Discovery Research
The incorporation of the pyrimidine-sulfonic acid scaffold into drug candidates is a deliberate strategy to modulate molecular properties. The sulfonic acid group, being strongly acidic and a potent hydrogen bond acceptor, can significantly influence a compound's solubility, cell permeability, and interactions with biological targets.
Methodologies for Incorporating the this compound Moiety into Complex Molecular Architectures
Several synthetic methodologies have been developed to introduce sulfonic acid or sulfonate functionalities onto the pyrimidine (B1678525) core. These methods provide medicinal chemists with the tools to integrate this moiety into more complex molecular designs.
One direct approach involves the reaction of pyrimidine bases with sultones. For instance, propane (B168953) sultone has been used to react with pyrimidine bases in dimethylformamide (DMF) to yield sulfopropyl derivatives. researchgate.net This method allows for the attachment of a sulfonated alkyl chain to a nitrogen atom of the pyrimidine ring.
Another prevalent strategy is the synthesis of pyrimidine sulfonate esters. nih.gov This involves reacting a hydroxyl-substituted pyrimidine with a suitable sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine. This results in a sulfonate ester linkage (pyrimidine-O-SO₂-R), which can serve as a stable functional group or as a precursor for further modifications. nih.gov
Furthermore, copper-catalyzed tandem reactions have been employed to create sulfonamide pyrimidine derivatives. mdpi.com This method involves a [4+2] cycloaddition of in-situ generated ketimines from terminal alkynes and sulfonyl azides with guanidine (B92328), yielding highly functionalized pyrimidines with a sulfonamide group attached. mdpi.com
Strategic Synthesis of Pyrimidine-Sulfonic Acid Containing Scaffolds
The strategic construction of scaffolds containing the pyrimidine-sulfonic acid motif often relies on multi-component reactions and the use of specialized catalysts. Nitrogen-containing heterocycles like pyrimidines are frequently synthesized via the condensation of β-dicarbonyl compounds with N-C-N containing reagents (e.g., amidines, urea (B33335), guanidine). pharmablock.com The sulfonic acid group can be introduced either before or after the formation of the pyrimidine ring.
Catalysts play a crucial role in the efficient synthesis of these scaffolds. For example, p-toluene sulphonic acid (PTSA) has been utilized as an effective and environmentally benign catalyst for the one-pot, three-component synthesis of benzopyrano-pyrimidine derivatives. unimore.itdigitellinc.com In other advanced methods, sulfonic acid functionalized catalysts are used in conjunction with ultrasound irradiation to accelerate reaction times and improve yields for pyrimidine synthesis. youtube.com These catalytic strategies offer efficient and scalable routes to pyrimidine-based scaffolds that can be further elaborated into sulfonic acid-containing drug candidates.
Theoretical Exploration of the Sulfonic Acid Group in Modulating Molecular Interactions (Principles, not specific biological activity)
The sulfonic acid group (-SO₃H) possesses distinct electronic and steric properties that modulate a molecule's interactions with its environment. It is a strong acid (pKa < 1), meaning it is fully ionized at physiological pH, existing as the sulfonate anion (-SO₃⁻). This permanent negative charge is a key feature influencing molecular interactions.
Computational studies, including Density Functional Theory (DFT), provide insight into the electronic properties and charge distribution of molecules containing this group. The sulfonate group is characterized by a high degree of negative electrostatic potential distributed across the three oxygen atoms. This allows it to act as a powerful hydrogen bond acceptor, forming strong, geometrically defined interactions with hydrogen bond donors on target proteins, such as the amide protons of the protein backbone or the side chains of residues like arginine and lysine.
Compared to the more commonly used carboxylic acid group, the sulfonate anion has a different geometry (tetrahedral sulfur center) and a more delocalized charge. This can lead to different binding orientations and strengths within a receptor pocket. Molecular modeling studies of sulfonamides, which share the SO₂ core, demonstrate their ability to form stable protein-ligand complexes through hydrogen bonding and π-π stacking interactions. The strong ionic character of the sulfonate group also heavily influences a molecule's aqueous solubility and can be strategically employed to anchor a ligand to a specific region of a binding site.
Bioisosteric Replacement Strategies Utilizing the Sulfonic Acid Moiety in Pyrimidines
Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, is a fundamental strategy in medicinal chemistry. The sulfonic acid group is frequently considered a non-classical bioisostere of the carboxylic acid group, offering an alternative set of physicochemical properties that can be used to overcome challenges in drug development.
Methodological Approaches to Bioisosteric Design for Improved Properties
The decision to replace a functional group, such as a carboxylic acid, with a sulfonic acid on a pyrimidine scaffold is driven by the need to optimize a lead compound's properties. This bioisosteric swap can lead to several improvements:
Modulation of Acidity: Sulfonic acids are significantly more acidic than carboxylic acids. This ensures the group is permanently ionized, which can be advantageous for forming consistent ionic interactions with a biological target, whereas a carboxylate's ionization state may vary depending on the local microenvironment.
Improved Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites. The sulfonic acid group is generally more resistant to metabolic degradation, potentially improving a drug's half-life.
Enhanced Potency and Binding: The distinct geometry and charge distribution of the sulfonate group can lead to more optimal interactions within a binding pocket compared to a carboxylate. In some cases, the ability of the sulfonate's oxygen atoms to form multiple hydrogen bonds can significantly increase binding affinity.
Tuning Physicochemical Properties: Replacing a carboxylate with a sulfonate can alter a compound's lipophilicity (logP/logD) and permeability. While often increasing polarity, this change can be strategically used to balance solubility and membrane transport properties.
The process involves synthesizing an analog where the original group is replaced by the sulfonic acid and then comparing the parent and the new analog across a panel of assays measuring potency, selectivity, solubility, metabolic stability, and other key drug-like properties.
Research Case Studies on Pyrimidine-Sulfonic Acid Bioisosteres
While the use of sulfonic acids as bioisosteres is a well-established principle, detailed, publicly available case studies specifically involving the replacement of a functional group with a sulfonic acid on a pyrimidine ring are not common. However, the strategic use of acidic functional groups on pyrimidine scaffolds to enhance drug properties is a proven concept.
A relevant case study involves the development of antagonists for retinol-binding protein 4 (RBP4) for the potential treatment of macular degeneration. digitellinc.com Researchers started with a lead compound featuring an anthranilic acid appendage. In an effort to enhance potency, they designed an analog where this amide-containing structure was replaced with a 6-methyl-pyrimidine-4-carboxylic acid moiety. This pyrimidine-acid was designed to act as a rigid bioisostere for the original group, presenting the acidic functionality in a conformationally constrained manner.
| Compound | Key Structural Feature | RBP4 Binding Affinity (IC₅₀) | Improvement Factor |
|---|---|---|---|
| Parent Compound (24) | Anthranilic Acid Amide | 72.7 nM | - |
| Bioisostere (25) | Pyrimidine-4-carboxylic acid | 12.8 nM | ~5.7x |
This bioisosteric replacement resulted in a greater than 5-fold improvement in binding affinity. digitellinc.com The study highlights how incorporating an acidic group onto a pyrimidine ring, in this case a carboxylic acid, can be a successful strategy for optimizing ligand-receptor interactions. This principle is directly applicable to the potential use of a pyrimidine-sulfonic acid, which would offer an even more acidic and geometrically distinct alternative to achieve similar or potentially superior improvements in drug candidates.
Prodrug Design Methodologies Based on this compound
The inherent polarity of the sulfonic acid group in this compound can present challenges in medicinal chemistry research, particularly concerning cell membrane permeability. Prodrug strategies offer a viable approach to transiently mask this polar functional group, thereby improving its physicochemical properties and facilitating its use in various research methodologies.
Strategies for Masking the Sulfonic Acid Group to Alter Solubility or Reactivity
Masking the highly polar sulfonic acid moiety of this compound is a key strategy to modulate its solubility and reactivity. This is often achieved by converting the sulfonic acid into a less polar sulfonate ester. This transformation temporarily neutralizes the negative charge, which can enhance lipophilicity and improve passage across cellular membranes in research models.
One common approach involves the formation of simple alkyl or aryl sulfonate esters. While some esters like toluenesulfonates and methanesulfonates are generally stable and used as leaving groups in synthesis, certain electronically modified esters can be designed for bioreversible cleavage. ebrary.net For instance, nitrophenyl sulfonates have demonstrated stability across a wide pH range, yet can be susceptible to enzymatic hydrolysis within a cellular environment, such as by enzymes present in liver homogenates. ebrary.net This suggests that appropriately substituted aryl sulfonate esters of this compound could serve as effective prodrugs in contexts where intracellular release is desired for research purposes.
Another strategy borrows from prodrug approaches for other acidic groups like phosphonic acids. The synthesis of pivaloyloxymethyl (POM) or (isopropoxycarbonyl)oxymethyl (POC) esters of pyrimidine-containing phosphonates has been shown to be a successful method for creating prodrugs with enhanced cellular uptake. nih.gov A similar approach could be adapted for this compound, where the sulfonic acid is converted to a bioreversible ester that is cleaved by intracellular esterases to release the active compound.
The following table summarizes potential ester-based masking strategies for this compound:
Table 1: Potential Ester-Based Prodrug Strategies for this compound
| Prodrug Moiety | Potential Cleavage Mechanism | Rationale for Use |
| Alkyl Esters (e.g., Ethyl, Propyl) | Enzymatic hydrolysis (e.g., by esterases) | Simple to synthesize, can modulate lipophilicity. |
| Aryl Esters (e.g., Phenyl, Nitrophenyl) | Enzymatic hydrolysis, potentially tunable by substitution | Stability can be modulated by electronic effects of substituents. ebrary.net |
| Acyloxymethyl Esters (e.g., POM, POC) | Sequential enzymatic cleavage | Well-established strategy for other acidic functional groups. nih.gov |
Controlled Release Mechanisms in Chemical Research Contexts
Controlled release of this compound from a prodrug form in a research setting is crucial for studying its effects with temporal and spatial precision. The release mechanism is intrinsically linked to the nature of the masking group.
Enzymatic Cleavage: A primary mechanism for controlled release is enzymatic hydrolysis. Many cell types are rich in esterases that can cleave sulfonate esters, releasing the parent sulfonic acid. The rate of this cleavage can be influenced by the steric and electronic properties of the ester group. For example, bulkier ester groups may be cleaved more slowly, leading to a more sustained release of this compound. This approach is particularly useful in cell-based assays where intracellular release is required to study the compound's interaction with internal cellular components. Research on sulfonate ester prodrugs has shown that while they can be stable in artificial gastric acid and serum, they are readily hydrolyzed upon incubation with rat liver homogenates, indicating an enzyme-mediated release. ebrary.net
Chemically-Triggered Release: In addition to enzymatic methods, chemically-triggered release mechanisms can be employed. This often involves designing the prodrug to be sensitive to specific physiological conditions, such as changes in pH or redox potential. For instance, a prodrug linker could be designed to be stable at physiological pH but cleave under the more acidic conditions found in certain cellular compartments like lysosomes.
Development of Chemical Probes and Tools for Biological Research (focused on synthesis and design principles)
The this compound scaffold can be chemically modified to generate valuable probes and tools for biological research. These tools can be used to identify and study the interactions of pyrimidine-containing molecules with their biological targets.
Synthetic Approaches to Labeled this compound Derivatives
The synthesis of labeled this compound derivatives is essential for their use as tracers in various biological assays. Isotopically labeled versions, for instance, are invaluable for quantitative studies using mass spectrometry.
Isotopic Labeling: The introduction of stable isotopes such as ¹³C and ¹⁵N into the pyrimidine ring can be achieved by starting the synthesis with appropriately labeled precursors. For example, labeled uracil (B121893) can be used as a starting material for the synthesis of more complex pyrimidines. nih.gov Following the construction of the labeled pyrimidine ring, the sulfonic acid group can be introduced. These isotopically labeled compounds have identical chemical properties to their unlabeled counterparts but can be distinguished by their mass, allowing for precise quantification in complex biological samples.
Radiolabeling: While technically more challenging and requiring specialized facilities, radiolabeling with isotopes like ³H or ¹⁴C can also be accomplished. This typically involves the use of a radiolabeled precursor in the final steps of the synthesis to maximize the incorporation of the radionuclide and minimize handling of radioactive materials.
Design of Affinity Tags and Reporter Molecules Incorporating the this compound Scaffold
The this compound scaffold can be functionalized with affinity tags or reporter molecules to create powerful research tools for identifying and characterizing binding partners.
Affinity Tags: An affinity tag, such as biotin (B1667282), can be covalently attached to the this compound molecule. The synthesis of such a conjugate would likely involve activating the carboxylic acid of biotin and reacting it with a derivative of this compound that has a suitable nucleophilic handle, such as an amino group. The resulting biotinylated probe can be incubated with a biological sample, and any proteins that bind to the pyrimidine scaffold can be isolated using affinity chromatography with streptavidin-coated beads. researchgate.netthermofisher.com The 2-sulfonylpyrimidine moiety itself has been shown to act as a covalent warhead for cysteine residues in proteins, suggesting that this compound derivatives could be designed as covalent affinity probes. nih.gov
Reporter Molecules: For visualization in biological systems, a fluorescent reporter group can be attached to the this compound scaffold. The synthesis of such fluorescent probes would involve coupling a fluorophore to a functionalized this compound derivative. The choice of fluorophore would depend on the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability. The sulfonamide linkage is a common and stable way to connect aromatic and heterocyclic structures to fluorophores. mdpi.com
The following table outlines the design principles for chemical probes based on this compound:
Table 2: Design of this compound-Based Chemical Probes
| Probe Type | Design Principle | Example Tag/Reporter | Synthetic Linkage | Research Application |
| Affinity Probe | Covalent attachment of a high-affinity ligand. | Biotin | Amide bond | Pull-down assays to identify binding partners. researchgate.net |
| Covalent Affinity Probe | Incorporation of a reactive group for covalent target modification. | 2-Sulfonylpyrimidine | Direct reaction with nucleophilic amino acids (e.g., Cysteine) | Covalent labeling and identification of target proteins. nih.gov |
| Fluorescent Probe | Conjugation of a fluorescent dye. | Fluorescein, Rhodamine | Sulfonamide or Amide bond | Cellular imaging and localization studies. |
Future Research Directions and Unaddressed Challenges in Pyrimidine 2 Sulfonic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in pyrimidine (B1678525) chemistry is the development of synthesis methods that align with the principles of green chemistry. eurekaselect.com Research is increasingly focused on novel strategies that offer high yields, minimize waste, and utilize environmentally benign reagents and conditions. eurekaselect.comresearchgate.net
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. bohrium.com They represent a powerful tool for creating diverse libraries of pyrimidine derivatives. bohrium.com
Advanced Catalysis: There is a growing interest in using novel catalysts to improve reaction efficiency and selectivity. This includes the use of heterogeneous nanocatalysts, such as ZrO₂, which offer advantages like high yields, short reaction times, and environmental friendliness. researchgate.net Sulfonic acid-functionalized nanoporous silica (B1680970) has also proven effective as a solid acid catalyst in the solvent-free synthesis of pyrimidine derivatives. eurekaselect.comresearchgate.net
Alternative Energy Sources: Non-conventional energy sources are being employed to drive reactions more efficiently. Ultrasound-assisted synthesis, for example, has been shown to significantly reduce reaction times (from hours to minutes) and increase yields compared to conventional heating methods. nih.gov
Sustainable Solvents and Conditions: A major push is towards the use of greener solvents like water and ethanol (B145695), or conducting reactions under solvent-free conditions to reduce environmental impact. researchgate.netnih.gov Iridium-catalyzed multicomponent synthesis has been developed to produce pyrimidines from alcohols, liberating only hydrogen and water as byproducts. bohrium.com Similarly, sustainable one-step strategies for creating sulfonic acids from halides using air as a green oxidant are being explored. rsc.org
| Methodology | Key Features | Examples/Catalysts | Advantages |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Multiple components in a single pot. | Biginelli reaction for 3,4-dihydropyrimidin-2(1H)-ones. nih.gov | High atom economy, reduced waste, operational simplicity. bohrium.com |
| Nanocatalysis | Use of catalysts on the nanometer scale. | ZrO₂ nanoparticles, HAp-encapsulated-γ-Fe2O3 supported sulfonic acid. eurekaselect.comresearchgate.net | High efficiency, short reaction times, catalyst reusability. researchgate.net |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote reactions. | Synthesis of tetrahydropyrimidines-5-carboxylate. nih.gov | Drastically reduced reaction times, increased yields and purity. nih.gov |
| Brønsted Acidic Ionic Liquids | Use of ionic liquids as recyclable catalysts. | [Hnmp]HSO₄ for solvent-free synthesis. nih.gov | High catalytic activity, reusability, environmentally benign. nih.gov |
| Transition Metal Catalysis | Catalysis by transition metals like Iridium. | Iridium-catalyzed synthesis from alcohols. bohrium.com | High regioselectivity, sustainable (water and H₂ are byproducts). bohrium.com |
Exploration of Untapped Reactivity Profiles and Catalytic Potential
While the sulfonyl group on the pyrimidine ring is known to be a good leaving group, a comprehensive understanding of its reactivity is still evolving. Recent studies have begun to systematically explore the structure-reactivity relationships of 2-sulfonylpyrimidines, revealing their potential as highly tunable electrophiles. nih.gov
A significant area of exploration is their reactivity in nucleophilic aromatic substitution (SNAr) reactions, particularly with biological nucleophiles. nih.gov Research has demonstrated that 2-sulfonylpyrimidines react rapidly and chemoselectively with cysteine residues in proteins, making them valuable "warheads" for covalent ligand discovery and bioconjugation. nih.gov The reactivity can be precisely tuned over several orders of magnitude by modifying substituents on the pyrimidine ring. nih.gov For instance, substitution at the 5-position of the pyrimidine ring has been shown to have the most significant impact on the rate of reaction with thiols. nih.gov
The catalytic potential of pyrimidine-sulfonic acid and its analogs is another promising research avenue. While compounds like p-toluene sulfonic acid are widely used as catalysts for synthesizing pyrimidine derivatives, the catalytic activity of the pyrimidine-2-sulfonic acid core itself is less explored. acs.orgmdpi.com Future work could investigate its use as a novel organocatalyst, potentially leveraging the electronic properties of the pyrimidine ring to modulate acidic or catalytic activity.
| Compound Class | Reactivity Profile | Key Findings | Potential Application |
|---|---|---|---|
| 2-Sulfonylpyrimidines | SNAr with thiols | Reacts rapidly and selectively with cysteine at neutral pH. nih.gov | Covalent inhibitors, protein S-arylation, bioconjugation. nih.gov |
| Substituted 2-Sulfonylpyrimidines | Tunable SNAr reactivity | Reactivity can be modulated over >9 orders of magnitude by altering substituents. nih.gov | Fine-tuning covalent warheads for specific biological targets. nih.gov |
| Sulfonic Acid Catalysts | Acid catalysis | p-Toluene sulfonic acid (p-TSA) is an effective catalyst for synthesizing benzopyrano-pyrimidine derivatives. mdpi.com | Development of novel, reusable solid acid catalysts. mdpi.com |
Advancements in High-Throughput Synthesis and Screening Methodologies for Derivatives
The discovery of novel bioactive molecules relies on the ability to synthesize and test large numbers of compounds efficiently. High-throughput screening (HTS) leverages automation and robotics to rapidly assay the biological or biochemical activity of extensive compound libraries against specific targets. ufl.eduufl.edu This process, typically performed in 384- or 1536-well microtiter plates, can test hundreds of thousands of compounds in a matter of days. ufl.edu
A notable application of HTS in this area was the discovery of 2-sulfonylpyrimidine derivatives as covalent inhibitors of Werner syndrome protein (WRN), a synthetic lethal target in certain cancers. nih.govnih.gov Researchers developed a multiplexed HTS assay that simultaneously monitored three different activities of the WRN enzyme. nih.gov A primary screen of over 154,500 compounds identified the 2-sulfonylpyrimidine scaffold as a promising starting point. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that 2-sulfonamide analogues were significantly more potent. nih.gov This campaign led to the identification of highly potent inhibitors, demonstrating the power of HTS in exploring the therapeutic potential of this compound derivatives. nih.govresearchgate.net
Future advancements will depend on integrating high-throughput synthesis techniques with HTS platforms to accelerate the entire discovery pipeline, from initial library creation to hit identification and optimization.
| Compound | Target | Screening Method | Key Potency Metric (IC₅₀) |
|---|---|---|---|
| H3B-960 | WRN Helicase | Multiplexed HTS | 22 nM nih.gov |
| H3B-968 | WRN Helicase | Multiplexed HTS | ~10 nM nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug design by transforming how researchers predict reaction outcomes and design novel molecules. mdpi.com Computer-Aided Synthesis Planning (CASP) tools, enhanced by AI, can analyze vast reaction databases to propose efficient and novel synthetic routes, addressing a significant bottleneck in organic chemistry. mdpi.comiscientific.org
Key applications of AI/ML in the context of this compound research include:
Retrosynthesis Prediction: AI-driven platforms can perform complex retrosynthetic analysis to identify optimal pathways for synthesizing complex pyrimidine derivatives. acs.orgnih.gov These tools use deep learning models trained on millions of published reactions to predict the best disconnections and precursor molecules. acs.orgnih.gov
Reaction Condition Optimization: ML algorithms can predict the optimal conditions (catalyst, solvent, temperature) for a given reaction, reducing the need for extensive empirical optimization and accelerating the development of new synthetic methodologies. mdpi.com
De Novo Molecular Design: AI can be used to design novel this compound derivatives with specific desired properties. mdpi.com By learning the relationship between chemical structure and biological activity (a structure-function relationship), generative models can propose new molecules with enhanced potency or other favorable characteristics. mdpi.com Computational tools like molecular docking are already used to analyze the potential interactions between designed pyrimidine sulfonamide derivatives and their biological targets. nih.gov
The integration of these computational approaches promises to shorten design-synthesis-test cycles, reduce costs, and enable the exploration of a much larger chemical space than is possible with traditional methods alone. iscientific.org
Expanding Applications in Materials Science and Advanced Functional Molecules
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for applications beyond medicine and agrochemicals. mdpi.comnih.gov
In materials science , a key area of interest is crystal engineering and the development of supramolecular materials. The sulfonic acid and pyrimidine moieties provide multiple hydrogen bond donors and acceptors, enabling the formation of predictable and robust intermolecular interactions. researchgate.net Studies have shown that proton transfer from a sulfonic acid to the pyrimidine nitrogen atom leads to the formation of well-defined hydrogen-bonded structures, such as the R₂²(8) synthon. researchgate.net By understanding and controlling these noncovalent interactions, it is possible to design and construct novel crystalline materials with tailored architectures and properties. researchgate.net Furthermore, sulfonic-acid-functionalized mesoporous materials have demonstrated significant utility as solid catalysts, suggesting a potential role for this compound in creating new heterogeneous catalysts. uq.edu.au
As advanced functional molecules , derivatives have shown significant promise. The demonstrated reactivity of 2-sulfonylpyrimidines towards cysteine allows for their use in creating highly specific bioconjugates, effectively linking the pyrimidine scaffold to proteins for various applications. nih.gov Additionally, pyrimidine sulfonate esters have been designed and synthesized as novel antibacterial and insecticidal agents, highlighting their potential in the development of new-generation agrochemicals. mdpi.comnih.govnih.gov
Overcoming Synthetic and Characterization Hurdles for Complex Derivatives
As researchers design increasingly complex derivatives of this compound for specialized applications, they face significant synthetic and analytical challenges.
Characterization Hurdles: Unambiguously determining the structure of complex derivatives and understanding their interactions with other molecules requires sophisticated analytical techniques. For instance, while standard spectroscopic methods are essential, they may not be sufficient to determine the exact site of substitution in polyfunctional molecules. In such cases, advanced techniques are indispensable.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of molecules and has been used to confirm the hydrogen-bonding patterns in pyrimidine-sulfonate salts. researchgate.net It has also been employed to verify the exact site of arylation on a target protein after reaction with a 2-sulfonylpyrimidine derivative. nih.gov
Spectroscopy: UV spectroscopy has been used to determine the site of substitution (e.g., N3 vs. N9) in sulfonic acid derivatives of related heterocyclic systems by analyzing shifts in the maximum absorbance wavelength (λmax). tandfonline.com
Addressing these challenges requires a multidisciplinary approach, combining advanced synthetic chemistry with powerful analytical instrumentation and computational modeling to enable the creation and validation of next-generation molecules based on the this compound core.
Q & A
Q. What systematic approaches identify gaps in the literature on this compound’s environmental fate?
- Methodological Answer : Conduct a PRISMA-guided review :
- Search Strategy : Use Boolean terms like "(this compound) AND (biodegradation OR photolysis)" across Scopus/PubMed.
- Gap Mapping : Classify studies by endpoints (e.g., half-life in soil vs. water) to highlight under-researched areas.
- Meta-Analysis : Pool data to estimate degradation kinetics, noting outliers for further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
